molecular formula C6H7N5O B2941716 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 70384-75-7

6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2941716
CAS No.: 70384-75-7
M. Wt: 165.156
InChI Key: ROUIPEPDOONNQC-UHFFFAOYSA-N
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Description

“6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a heterocyclic compound with the molecular formula C6H6N4O . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond connections .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 150.1380 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antibacterial properties. A study by Lahmidi et al. (2019) synthesized a novel derivative which showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antitumor and Antiviral Activities

Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine structure have been evaluated for their antitumor and antiviral activities. For instance, Islam et al. (2008) prepared derivatives that were assessed for these properties in vitro (Islam et al., 2008).

Antimicrobial and Antifungal Activities

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, showing potential for treating infections (Komykhov et al., 2017).

Supramolecular Chemistry

Fonari et al. (2004) explored pyrimidine derivatives, including 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine, in supramolecular chemistry, focusing on their potential for forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Synthetic Chemistry and Biological Evaluation

Several studies have focused on the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives and their subsequent biological evaluations. For example, Said et al. (2004) synthesized thiazolopyrimidine derivatives, some of which displayed promising antimicrobial activity (Said et al., 2004).

Antiasthma Agents

Research by Medwid et al. (1990) on the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines indicated their potential as mediator release inhibitors and, consequently, as antiasthma agents (Medwid et al., 1990).

Properties

IUPAC Name

6-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,7H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIUKXUWZWDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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